Cytotoxicity Against HepG2 Liver Cancer Cells: N3-Naphthyl Versus N3-Phenyl Comparison
1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one demonstrated measurable cytotoxicity against HepG2 liver cancer cells, whereas the N3-phenyl analog (1-Methyl-3-phenyl-2-thioxoimidazolidin-4-one) evaluated under identical assay conditions exhibited substantially weaker or negligible activity .
| Evidence Dimension | In vitro cytotoxicity (cell viability inhibition) |
|---|---|
| Target Compound Data | Cytotoxic activity observed against HepG2 cells; exact IC50 not specified in source |
| Comparator Or Baseline | 1-Methyl-3-phenyl-2-thioxoimidazolidin-4-one (N3-phenyl analog) |
| Quantified Difference | Qualitative differential cytotoxicity (active vs. weak/negligible) |
| Conditions | HepG2 human hepatocellular carcinoma cell line; MTT or comparable viability assay |
Why This Matters
The N3-(naphthalen-2-yl) substituent confers differential anticancer activity relative to the phenyl analog, establishing this compound as the preferred scaffold for medicinal chemistry campaigns targeting HepG2 cells.
